

In-Depth Technical Guide to Gamcemetinib: Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest		
Compound Name:	Gamcemetinib	
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Abstract

Gamcemetinib (formerly known as CC-99677 or BMS-986371) is a potent, selective, and irreversible covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). By targeting a key downstream effector in the p38 MAPK signaling pathway, **Gamcemetinib** was developed as a potential therapeutic agent for inflammatory diseases, aiming to offer a more targeted approach with an improved safety profile compared to direct p38 MAPK inhibitors. This technical guide provides a comprehensive overview of **Gamcemetinib**'s chemical structure, physicochemical properties, mechanism of action, and a summary of its preclinical and clinical findings, including available safety and pharmacokinetic data. Detailed experimental methodologies and signaling pathway diagrams are also presented to support further research and development efforts in this area.

Chemical Structure and Properties

Gamcemetinib is a complex heterocyclic small molecule. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers



Identifier	Value
IUPAC Name	(15R)-5-[[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy]-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.0 ² , ⁷ .0 ¹² , ¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one[1]
SMILES	CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4 =C(C=C3)SC5=C4NCINVALID-LINKC)CI[1]
CAS Number	1887069-10-4[1]
Synonyms	CC-99677, BMS-986371[1]

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C22H20CIN5O3S	[1]
Molecular Weight	469.9 g/mol	[1]
Appearance	Light yellow to yellow solid	[2]
Solubility	Soluble in DMSO	[3]

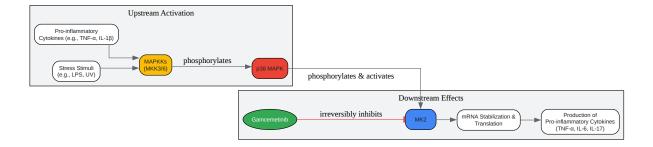
Mechanism of Action and Signaling Pathway

Gamcemetinib is a targeted covalent inhibitor of MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase that is a key downstream substrate of p38 MAPK.[2] The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, being activated by cellular stress and pro-inflammatory cytokines.[4][5]

Upon activation by p38 MAPK, MK2 phosphorylates and regulates the stability and translation of messenger RNAs (mRNAs) encoding for various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17).[4] By irreversibly binding to a cysteine residue in the ATP-binding site of MK2, **Gamcemetinib** blocks its kinase activity, thereby preventing the phosphorylation of downstream targets and leading to a reduction in the production of these inflammatory mediators.[6] This targeted inhibition of a



downstream kinase was explored as a strategy to mitigate the potential toxicities associated with broader p38 MAPK inhibition.



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Caption: p38/MK2 Signaling Pathway and the Point of Inhibition by **Gamcemetinib**.

Preclinical and Clinical Data In Vitro Activity

Gamcemetinib has demonstrated potent inhibition of the MK2 pathway in both biochemical and cellular assays.



Assay Type	Parameter	Value
Biochemical Assay	IC50 vs. MK2	156.3 nM[2]
Cell-Based Assay	EC ₅₀ (HSP27 Phosphorylation)	89 nM[2]
Cytokine Inhibition (LPS-stimulated PBMCs)	IC50 vs. TNF-α	67 nM
IC₅o vs. GM-CSF	258 nM	
IC50 vs. IL-6	865 nM	-

Preclinical Animal Models

In a rat model of ankylosing spondylitis, orally administered **Gamcemetinib** was shown to be efficacious in reducing paw swelling, demonstrating its anti-inflammatory activity in vivo.[6]

Clinical Studies and Pharmacokinetics

Gamcemetinib has been evaluated in Phase I and Phase II clinical trials. In a study involving healthy human volunteers, single oral doses ranging from 3 to 400 mg demonstrated linear pharmacokinetics.[6] The drug was generally well-tolerated in this study, with a favorable safety profile and sustained inhibition of TNF-α.[6]

A Phase II study in patients with active ankylosing spondylitis was prematurely terminated due to futility, as no significant differences were observed between the **Gamcemetinib** and placebo groups for the primary and key secondary endpoints at week 12. Importantly, this termination was not related to any safety concerns or observed adverse events.[7]

Safety and Tolerability

In a Phase I multiple ascending dose study in healthy volunteers, **Gamcemetinib** was administered daily for 14 days at doses ranging from 10 to 150 mg. No serious treatment-emergent adverse events were reported, and all adverse events were considered mild.[8] The incidence of adverse events was lower in the **Gamcemetinib** group compared to the placebo group.[8]

Experimental Protocols



Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, step-by-step laboratory procedures for **Gamcemetinib** are not publicly available in full detail, the following outlines the general methodologies that would be employed based on the available literature.

MK2 Biochemical Inhibition Assay

A typical protocol to determine the IC₅₀ of **Gamcemetinib** against MK2 would involve a kinase activity assay.



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Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Assay for MK2 Inhibition (HSP27 Phosphorylation)

To determine the EC₅₀ in a cellular context, a common method is to measure the phosphorylation of a downstream target of MK2, such as Heat Shock Protein 27 (HSP27).

- Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes) under standard conditions.
- Compound Treatment: Treat the cells with serially diluted concentrations of Gamcemetinib for a predetermined time.
- Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the p38/MK2 pathway.
- Cell Lysis: Lyse the cells to extract proteins.
- Detection of Phospho-HSP27: Quantify the levels of phosphorylated HSP27 using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a



phospho-specific antibody.

• Data Analysis: Normalize the phosphorylated HSP27 signal to total HSP27 or a housekeeping protein and plot the dose-response curve to calculate the EC₅₀.

Cytokine Inhibition Assay in PBMCs

This assay measures the ability of **Gamcemetinib** to inhibit the production of pro-inflammatory cytokines.

- Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
- Compound Treatment: Pre-incubate the PBMCs with various concentrations of Gamcemetinib.
- Stimulation: Stimulate the cells with LPS to induce cytokine production.
- Collect Supernatant: After an appropriate incubation period, collect the cell culture supernatant.
- Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based immunoassay.
- Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine.

Synthesis of Gamcemetinib

The synthesis of **Gamcemetinib** is a multi-step process. A publication by researchers at Bristol Myers Squibb outlines the evolution of the synthetic route, designed to be scalable for clinical production. The key steps generally involve the synthesis of advanced intermediates followed by their coupling to assemble the final complex structure. For detailed, step-by-step synthetic procedures, including reaction conditions and purification methods, readers are referred to the primary literature on the process development of CC-99677.

Analytical Methods for Quantification



Validated analytical methods are essential for pharmacokinetic and pharmacodynamic studies. For a molecule like **Gamcemetinib**, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would typically be developed for its quantification in biological matrices such as plasma. This would involve:

- Sample Preparation: Extraction of **Gamcemetinib** from the biological matrix, for example, through protein precipitation or liquid-liquid extraction.
- Chromatographic Separation: Separation of **Gamcemetinib** from endogenous matrix components on a suitable HPLC column with an appropriate mobile phase.
- Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for **Gamcemetinib** and an internal standard.
- Method Validation: The method would be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

Gamcemetinib is a well-characterized covalent inhibitor of MK2 with potent anti-inflammatory properties demonstrated in vitro and in preclinical models. While it showed a favorable safety profile and linear pharmacokinetics in early clinical trials, it did not demonstrate sufficient efficacy in a Phase II study for ankylosing spondylitis. Despite its discontinuation for this indication, the technical data and methodologies associated with Gamcemetinib remain valuable for the scientific community, particularly for researchers focused on the development of targeted therapies for inflammatory and autoimmune diseases. The information presented in this guide provides a solid foundation for understanding the chemical, biological, and pharmacological properties of Gamcemetinib and can serve as a useful resource for future drug discovery efforts targeting the p38/MK2 signaling pathway.

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